molecular formula C8H10N6O B14631002 Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate CAS No. 54814-50-5

Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate

Cat. No.: B14631002
CAS No.: 54814-50-5
M. Wt: 206.21 g/mol
InChI Key: PPQNFCQGSPAXTI-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate typically involves the reaction of phenyl hydrazine derivatives with ethyl acetoacetate in ethanol under reflux conditions for 18 hours. The reaction mixture is then cooled, filtered, and recrystallized from ethanol to yield the target compound . Another method involves the Buchwald-Hartwig reaction, where intermediates are coupled with ethyl 3-aminobenzoate or ethyl 4-aminobenzoate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in alkylated derivatives .

Scientific Research Applications

Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate primarily involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells. The compound fits into the CDK2 active site through essential hydrogen bonding with key amino acids, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate stands out due to its specific structural features that allow for potent dual activity against various cancer cell lines and CDK2. Its unique ability to induce apoptosis and alter cell cycle progression makes it a promising candidate for further research and development in cancer therapy .

Properties

CAS No.

54814-50-5

Molecular Formula

C8H10N6O

Molecular Weight

206.21 g/mol

IUPAC Name

methyl 4-amino-2-methylpyrazolo[3,4-d]pyrimidine-3-carboximidate

InChI

InChI=1S/C8H10N6O/c1-14-5(7(10)15-2)4-6(9)11-3-12-8(4)13-14/h3,10H,1-2H3,(H2,9,11,12,13)

InChI Key

PPQNFCQGSPAXTI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C(=NC=NC2=N1)N)C(=N)OC

Origin of Product

United States

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